Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate
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Overview
Description
Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is an organic compound with the molecular formula C18H26O4. It is characterized by the presence of a heptanoate chain with a 7-oxo group and a 4-n-propoxyphenyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate typically involves the esterification of 7-oxo-7-(4-n-propoxyphenyl)heptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the 7-oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-oxo-7-(4-methoxyphenyl)heptanoate
- Ethyl 7-oxo-7-(4-ethoxyphenyl)heptanoate
- Ethyl 7-oxo-7-(4-butoxyphenyl)heptanoate
Uniqueness
Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate is unique due to the presence of the n-propoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as solubility and melting point, as well as its interaction with biological targets .
Properties
IUPAC Name |
ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-3-14-22-16-12-10-15(11-13-16)17(19)8-6-5-7-9-18(20)21-4-2/h10-13H,3-9,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSIQYWMCZSMFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645786 |
Source
|
Record name | Ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-65-8 |
Source
|
Record name | Ethyl 7-oxo-7-(4-propoxyphenyl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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